molecular formula C6H6F2N2 B1601276 (2,3-Difluorophenyl)hydrazine CAS No. 116681-58-4

(2,3-Difluorophenyl)hydrazine

Cat. No.: B1601276
CAS No.: 116681-58-4
M. Wt: 144.12 g/mol
InChI Key: KUZSKMQWYVHGFE-UHFFFAOYSA-N
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Description

(2,3-Difluorophenyl)hydrazine is an organic compound with the molecular formula C6H6F2N2 It is a derivative of hydrazine, where two fluorine atoms are substituted at the 2nd and 3rd positions of the phenyl ring

Biochemical Analysis

Biochemical Properties

(2,3-Difluorophenyl)hydrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrazones when reacting with aldehydes and ketones . This interaction is crucial in the formation of stable compounds that can be used in further biochemical assays. Additionally, this compound can act as a ligand, binding to metal ions and influencing their biochemical activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit certain enzymes, leading to altered metabolic pathways and changes in cellular energy production . Furthermore, it can affect the expression of genes involved in cell growth and apoptosis, thereby impacting cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. For instance, this compound has been shown to inhibit the activity of certain oxidoreductases, leading to changes in redox balance within cells . Additionally, it can form covalent bonds with nucleophilic sites on proteins, altering their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound has been associated with cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects . At higher doses, this compound can cause toxic effects, including liver and kidney damage, as well as neurological symptoms . These dose-dependent effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its biotransformation . The compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and biosynthesis . These interactions underscore the compound’s potential impact on overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in certain compartments, influencing its localization and activity . These distribution patterns are essential for understanding the compound’s cellular effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization helps elucidate the mechanisms underlying its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2,3-Difluorophenyl)hydrazine can be synthesized through various methods. One common approach involves the reaction of 2,3-difluoronitrobenzene with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows: [ \text{C6H3F2NO2} + \text{N2H4} \rightarrow \text{C6H6F2N2} + \text{H2O} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. Solvents such as ethanol or methanol are often used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: (2,3-Difluorophenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2,3-Difluorophenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: It is utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

  • (2,4-Difluorophenyl)hydrazine
  • (3,4-Difluorophenyl)hydrazine
  • (2,3-Dichlorophenyl)hydrazine

Comparison: (2,3-Difluorophenyl)hydrazine is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound in drug development and chemical synthesis.

Properties

IUPAC Name

(2,3-difluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-4-2-1-3-5(10-9)6(4)8/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZSKMQWYVHGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512424
Record name (2,3-Difluorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116681-58-4
Record name (2,3-Difluorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In each of two flasks, 775 mmol (100 g) of 2,3-difluoroaniline were added to 2 L of concentrated hydrochloric acid at -15° C. and treated dropwise with a solution of 852 mmol (58.9 g) of sodium nitrite in 500 mL of water. Ten minutes after the addition, the reaction was treated with 930 mmol (55.8 g) of urea. This was followed by rapid addition of a solution of stannous chloride dihydrate (968 mmol, 220 g) in 700 mL of concentrated hydrochloric acid precooled to -50° C. After 20 minutes, the solid from both reactions was filtered and combined. It was put into 3 L of 1M NaOH (aq) and extracted wtih 4×500 mL of ether. The extracts were combined, dried over MgSO4 and concentrated to afford 110 g of 2,3-difluorophenylhydrazine (763 mmol, 49%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
58.9 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
55.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
stannous chloride dihydrate
Quantity
220 g
Type
reactant
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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